Methyl 6-amino-5-chloropicolinate
Overview
Description
“Methyl 6-amino-5-chloropicolinate” is a chemical compound with the IUPAC name “methyl 6-amino-5-chloro-2-pyridinecarboxylate”. It has a CAS Number of 1256794-05-4 and a molecular weight of 186.6 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H7ClN2O2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3,(H2,9,10)
. This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 186.6 . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Synthesis in Antitumor Drugs
Methyl 6-amino-5-chloropicolinate is integral in the synthesis of antitumor drugs like Sorafenib. The process involves using methyl 4-chloropicolinate as an intermediate, prepared from picolinic acid. It's then converted into key intermediates for further synthesis. This synthesis is characterized by its simplicity, high yield, and environmentally friendly approach (Yao Jian-wen, 2012).
Development of Antimycobacterial Agents
This compound has been used to create novel inhibitors for Mycobacterium tuberculosis. Researchers synthesized a series of diamino phenyl chloropicolinate derivatives, showing promising in vitro antimycobacterial activity with low cytotoxicity. This advancement may lead to future preclinical agent drug development against M. tuberculosis (Srihari Konduri et al., 2021).
Herbicide Research
This compound's derivative, picloram (4-amino-3,5,6-trichloropicolinic acid), is used as a herbicide. Studies have shown its effectiveness in controlling broad-leaved weeds, although it poses potential hazards to ecosystems and human health. Research on humic acids has shown they can reduce picloram's hazardous effects, indicating a method for mitigating genetic damage in plants caused by such herbicides (Mahmut Sinan Taspinar et al., 2017).
Synthesis of Heterocyclic Compounds
The compound plays a role in the synthesis of various heterocyclic compounds, including those with potential pharmaceutical applications. For instance, it has been used in the synthesis approach to camptothecin, a compound with notable medical importance (T. Kametani, 1970).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H332, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
methyl 6-amino-5-chloropyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOOGFVJQFRART-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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